(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine
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Overview
Description
(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a 2-chlorobenzyl group and an isobutyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine typically involves the reaction of 2-chlorobenzyl chloride with N-isobutylpyrrolidine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl chloride
- N-isobutylpyrrolidine
- 2-Chlorobenzyl alcohol
Uniqueness
(S)-N-(2-Chlorobenzyl)-N-isobutylpyrrolidin-3-amine is unique due to the specific combination of the 2-chlorobenzyl and isobutyl groups attached to the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
820982-53-4 |
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Molecular Formula |
C15H23ClN2 |
Molecular Weight |
266.81 g/mol |
IUPAC Name |
(3S)-N-[(2-chlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C15H23ClN2/c1-12(2)10-18(14-7-8-17-9-14)11-13-5-3-4-6-15(13)16/h3-6,12,14,17H,7-11H2,1-2H3/t14-/m0/s1 |
InChI Key |
OLLROBOOPYCODU-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)CN(CC1=CC=CC=C1Cl)[C@H]2CCNC2 |
Canonical SMILES |
CC(C)CN(CC1=CC=CC=C1Cl)C2CCNC2 |
Origin of Product |
United States |
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